molecular formula C23H18N2O4S B11120236 methyl 2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

methyl 2-({[2-(furan-2-yl)quinolin-4-yl]carbonyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

Cat. No.: B11120236
M. Wt: 418.5 g/mol
InChI Key: AEOJZOMPGURRKL-UHFFFAOYSA-N
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Description

METHYL 2-[2-(FURAN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is a complex organic compound that belongs to the class of heterocyclic compounds It features a quinoline moiety fused with a thiophene ring and a furan substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of METHYL 2-[2-(FURAN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE typically involves multi-step reactions. The quinoline ring can be synthesized using conventional methods such as the Skraup, Doebner-Von Miller, or Friedlander synthesis . The thiophene ring is often introduced through cyclization reactions involving sulfur-containing precursors . The furan substituent can be added via electrophilic aromatic substitution reactions .

Industrial Production Methods

Industrial production of this compound would likely involve optimizing these synthetic routes for large-scale production. This includes using catalysts to improve yield and reaction efficiency, as well as employing continuous flow reactors to maintain consistent reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

METHYL 2-[2-(FURAN-2-YL)QUINOLINE-4-AMIDO]-4H,5H,6H-CYCLOPENTA[B]THIOPHENE-3-CARBOXYLATE is unique due to its combination of quinoline, thiophene, and furan rings, which confer distinct chemical and biological properties. This unique structure allows it to interact with a wide range of molecular targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C23H18N2O4S

Molecular Weight

418.5 g/mol

IUPAC Name

methyl 2-[[2-(furan-2-yl)quinoline-4-carbonyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate

InChI

InChI=1S/C23H18N2O4S/c1-28-23(27)20-14-7-4-10-19(14)30-22(20)25-21(26)15-12-17(18-9-5-11-29-18)24-16-8-3-2-6-13(15)16/h2-3,5-6,8-9,11-12H,4,7,10H2,1H3,(H,25,26)

InChI Key

AEOJZOMPGURRKL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(SC2=C1CCC2)NC(=O)C3=CC(=NC4=CC=CC=C43)C5=CC=CO5

Origin of Product

United States

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